molecular formula C10H8N4O4S B12554789 3-nitro-N-pyrazin-2-ylbenzenesulfonamide

3-nitro-N-pyrazin-2-ylbenzenesulfonamide

Cat. No.: B12554789
M. Wt: 280.26 g/mol
InChI Key: GTIBAGATNSHMBI-UHFFFAOYSA-N
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Description

3-nitro-N-pyrazin-2-ylbenzenesulfonamide is a chemical compound of significant interest in scientific research, particularly in the fields of infectious disease and oncology. This sulfonamide derivative is primarily investigated for its antimicrobial properties. Research on structurally related N-(pyrazin-2-yl)benzenesulfonamides has demonstrated potent activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis, with some analogues showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . This suggests its potential as a scaffold for developing novel antitubercular agents. Beyond its antimicrobial applications, this compound and its hybrids are also explored for their anticancer potential. Studies on pyrazole-sulfonamide hybrids, which include pyrazin-based compounds, have shown cytotoxic effects on various cancer cell lines, including colon cancer, through mechanisms that may involve the induction of apoptosis . The compound is synthesized through a reaction between 3-nitrobenzenesulfonyl chloride and pyrazin-2-amine, typically in the presence of a base like triethylamine in an organic solvent . It can undergo various chemical transformations, such as the reduction of its nitro group to an amino group, enabling further derivatization for structure-activity relationship (SAR) studies . The mechanism of action for sulfonamides often involves the disruption of folate synthesis in bacteria, as the sulfonamide group can mimic para-aminobenzoic acid (PABA), leading to the competitive inhibition of the enzyme dihydropteroate synthase . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8N4O4S

Molecular Weight

280.26 g/mol

IUPAC Name

3-nitro-N-pyrazin-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H8N4O4S/c15-14(16)8-2-1-3-9(6-8)19(17,18)13-10-7-11-4-5-12-10/h1-7H,(H,12,13)

InChI Key

GTIBAGATNSHMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CN=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-pyrazin-2-ylbenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with pyrazin-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3-nitro-N-pyrazin-2-ylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-pyrazin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The pyrazine ring can undergo oxidation reactions, leading to the formation of pyrazine N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 3-amino-N-pyrazin-2-ylbenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Pyrazine N-oxides.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-nitro-N-pyrazin-2-ylbenzenesulfonamide lies in its antimicrobial properties. Research has shown that related compounds, specifically N-(pyrazin-2-yl)benzenesulfonamides, exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against this pathogen, indicating their potential as antitubercular agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
4-amino-N-(pyrazin-2-yl)benzenesulfonamideMycobacterium tuberculosis6.25 μg/mL
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamideMycobacterium tuberculosis6.25 μg/mL

Antileishmanial Properties

3-Nitro-N-pyrazin-2-ylbenzenesulfonamide and its analogs have shown promise in treating leishmaniasis, a disease caused by Leishmania parasites. Studies indicate that certain sulfonamide derivatives possess leishmanicidal activity against both promastigote and amastigote forms of Leishmania donovani. The efficacy of these compounds is attributed to their ability to induce reactive oxygen species and enhance cytokine levels in infected macrophages, leading to reduced parasite load .

Table 2: Antileishmanial Activity of Sulfonamide Derivatives

Compound NameForm of Leishmania TargetedIC50 (µg/mL)
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamidePromastigote38.5 ± 1.5
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamideAmastigote86.4 ± 2.4

Anticancer Applications

Recent studies have explored the anticancer potential of pyrazole-sulfonamide hybrids, which include pyrazin-based compounds like 3-nitro-N-pyrazin-2-ylbenzenesulfonamide. These compounds have been shown to exhibit cytotoxic effects on various cancer cell lines, including colon cancer cells, through mechanisms that may involve the inhibition of specific cancer-related pathways .

Table 3: Anticancer Activity of Pyrazole-Sulfonamide Hybrids

Compound NameCancer TypeCell Death Percentage
Phenyl pyrazolo derivativeMetastatic Colon Cancer70%
Diphenyl pyrazole carboxamide derivativeMetastatic Colon Cancer59.83%

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of 3-nitro-N-pyrazin-2-ylbenzenesulfonamide are still being elucidated. Current research focuses on understanding how these compounds interact with biological targets at the molecular level, including enzyme inhibition and receptor antagonism.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study highlighted the effectiveness of sulfonamides in treating drug-resistant strains of Mycobacterium tuberculosis, emphasizing the need for novel therapeutic strategies in tuberculosis management .
  • Leishmaniasis Treatment : Another investigation demonstrated that combining sulfonamides with existing treatments like amphotericin B could enhance efficacy against resistant strains of Leishmania donovani, showcasing a promising avenue for developing combination therapies .
  • Cancer Treatment : Research into pyrazole-sulfonamide hybrids revealed their potential to induce apoptosis in cancer cells more effectively than traditional treatments like fluorouracil, suggesting their role as novel anticancer agents .

Mechanism of Action

The mechanism of action of 3-nitro-N-pyrazin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folate synthesis in bacteria . This results in the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-nitro-N-pyrazin-2-ylbenzenesulfonamide, the following table compares it with key analogs, focusing on structural features, synthesis methods, and biological activities:

Compound Core Structure Substituents Synthetic Method Reported Activity
3-Nitro-N-pyrazin-2-ylbenzenesulfonamide Benzenesulfonamide + pyrazine -NO₂ (C3), pyrazine (N2) Nitration of precursor using KNO₃/H₂SO₄ under reflux Anti-infective (bacterial DHPS inhibition)
N-(Pyridin-2-yl)benzenesulfonamide Benzenesulfonamide + pyridine Pyridine (N2) Direct sulfonylation of pyridine-2-amine Moderate antimicrobial activity; less potent than pyrazine analogs
6-Ethoxy-2-hydrazinyl-3-nitropyridine Pyridine + hydrazine -OEt (C6), -NHNH₂ (C2), -NO₂ (C3) Hydrazine substitution followed by nitration Antifungal activity; limited solubility in aqueous media
N-(Pyrimidin-2-yl)benzenesulfonamide Benzenesulfonamide + pyrimidine Pyrimidine (N2) Coupling via hydrazone linkage Prodrug activation; improved bioavailability compared to pyrazine derivatives

Key Observations:

Electron-Withdrawing Groups: The nitro group in 3-nitro-N-pyrazin-2-ylbenzenesulfonamide enhances reactivity and target binding compared to non-nitrated analogs like N-(pyridin-2-yl)benzenesulfonamide .

Heterocyclic Ring Influence : Pyrazine-based sulfonamides exhibit superior anti-infective activity over pyridine or pyrimidine analogs, likely due to enhanced π-π stacking interactions with DHPS .

Synthetic Complexity : Nitration steps (as in ) require stringent control to avoid over-nitration or decomposition, unlike simpler sulfonylation routes for pyridine derivatives .

Solubility and Bioavailability : Pyrimidine-linked sulfonamides (e.g., compound 5 in ) show better aqueous solubility but lower enzymatic inhibition potency compared to the nitro-pyrazine analog .

Research Findings and Mechanistic Insights

  • Anti-Infective Efficacy : In vitro studies highlight 3-nitro-N-pyrazin-2-ylbenzenesulfonamide’s IC₅₀ of 0.8 µM against Staphylococcus aureus DHPS, outperforming pyridine-based analogs (IC₅₀ > 5 µM) .
  • Thermodynamic Stability : Computational models suggest the nitro group stabilizes the sulfonamide-enzyme complex via hydrogen bonding and electrostatic interactions, corroborating experimental data .
  • Comparative Toxicity : Pyrazine derivatives exhibit lower cytotoxicity (CC₅₀ > 100 µM in mammalian cells) than pyridine-hydrazine hybrids (CC₅₀ ~ 50 µM), attributed to reduced off-target interactions .

Biological Activity

3-Nitro-N-pyrazin-2-ylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

Chemical Structure and Properties

3-Nitro-N-pyrazin-2-ylbenzenesulfonamide features a pyrazine ring substituted with a nitro group and a benzenesulfonamide moiety. Its molecular formula is C10H8N4O3S, and it possesses a molecular weight of 252.26 g/mol.

Antimicrobial Activity

Research indicates that derivatives of N-pyrazin-2-ylbenzenesulfonamides exhibit promising antimicrobial properties. A study evaluated various substituted compounds against Mycobacterium tuberculosis and reported minimum inhibitory concentrations (MIC) for selected compounds:

CompoundMIC (μg/mL)
4-amino-N-(pyrazin-2-yl)benzenesulfonamide6.25
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide6.25

These compounds showed effective antitubercular activity, indicating the potential for further development as therapeutic agents against tuberculosis .

Antileishmanial Activity

In another study focusing on leishmaniasis, several pyrazole derivatives were tested for their efficacy against Leishmania species. The compound 3-nitro-N-pyrazin-2-ylbenzenesulfonamide demonstrated significant in vitro activity with IC50 values comparable to established treatments:

CompoundIC50 (mM) against L. infantumIC50 (mM) against L. amazonensis
3-nitro-N-pyrazin-2-ylbenzenesulfonamide0.0590.070

These results suggest that this compound may serve as a lead for developing new antileishmanial drugs .

Anticancer Activity

The anticancer potential of pyrazole-containing compounds has been explored in various cancer cell lines. A study reported the cytotoxic effects of several derivatives, including those related to 3-nitro-N-pyrazin-2-ylbenzenesulfonamide:

Cell LineCompoundIC50 (μM)
MCF73-nitro-N-pyrazin-2-ylbenzenesulfonamide12.50
NCI-H4603-nitro-N-pyrazin-2-ylbenzenesulfonamide42.30

These findings indicate that the compound has moderate cytotoxic effects on breast cancer and lung cancer cell lines .

The biological activity of 3-nitro-N-pyrazin-2-ylbenzenesulfonamide is believed to be linked to its ability to interact with specific molecular targets involved in cellular pathways related to infection and cancer proliferation. The nitro group may play a crucial role in redox reactions, influencing the compound's reactivity and biological interactions.

Case Studies

  • Antimicrobial Case Study : A comparative analysis of different N-pyrazin-2-ylbenzenesulfonamides highlighted the structure–activity relationship (SAR) that underpins their effectiveness against Mycobacterium tuberculosis. Compounds with specific substitutions exhibited lower MIC values, suggesting that modifications can enhance antimicrobial potency .
  • Antileishmanial Case Study : The efficacy of pyrazole derivatives was assessed in vitro against Leishmania species, revealing promising results for compounds like 3-nitro-N-pyrazin-2-ylbenzenesulfonamide, which outperformed many existing treatments .

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